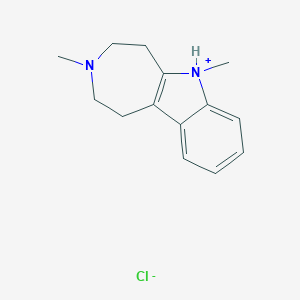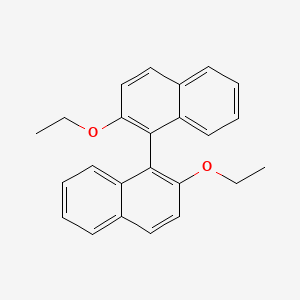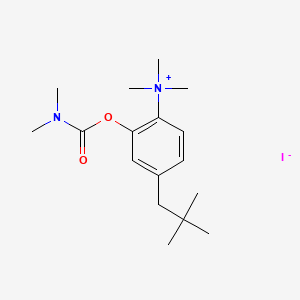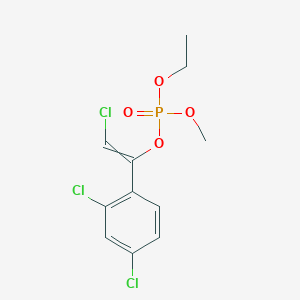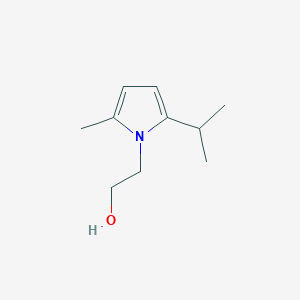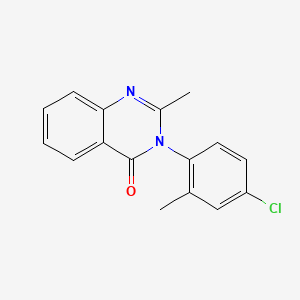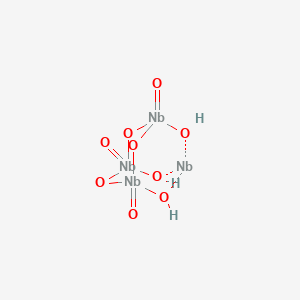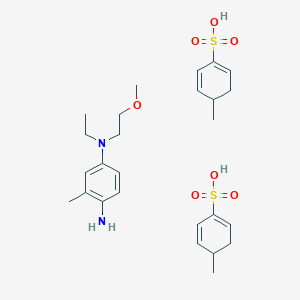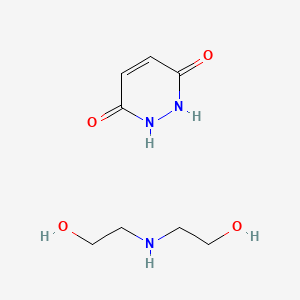
Maleic hydrazide diethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maleic hydrazide diethanolamine is a chemical compound that combines maleic hydrazide with diethanolamine. Maleic hydrazide is a plant growth regulator that inhibits cell division, while diethanolamine is an organic compound used in various industrial applications. The combination of these two compounds results in a product that is used primarily in agriculture to control the growth of unwanted plants and to prevent sprouting in stored crops .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of maleic hydrazide diethanolamine involves the reaction of maleic hydrazide with diethanolamine. Maleic hydrazide is typically synthesized from maleic anhydride through a series of chemical reactions, including hydrolysis and cyclization. Diethanolamine is produced by the reaction of ethylene oxide with ammonia. The two compounds are then combined under controlled conditions to form this compound .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using automated processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often formulated as a soluble concentrate or water-soluble granules for ease of application in agricultural settings .
Análisis De Reacciones Químicas
Types of Reactions
Maleic hydrazide diethanolamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of different reagents and conditions.
Common Reagents and Conditions
Oxidation: Maleic hydrazide can be oxidized to form maleic acid.
Reduction: Reduction reactions can convert maleic hydrazide to its corresponding hydrazine derivative.
Substitution: Substitution reactions involve the replacement of functional groups in maleic hydrazide with other groups.
Major Products Formed
The major products formed from these reactions include maleic acid, hydrazine derivatives, and various substituted maleic hydrazide compounds. These products have different applications in agriculture and industry .
Aplicaciones Científicas De Investigación
Maleic hydrazide diethanolamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of maleic hydrazide diethanolamine involves the inhibition of cell division in plants. Maleic hydrazide interferes with the synthesis of nucleic acids, preventing the formation of new cells. This results in the inhibition of growth and the prevention of sprouting in stored crops. The molecular targets of maleic hydrazide include enzymes involved in DNA replication and cell division .
Comparación Con Compuestos Similares
Similar Compounds
Chlorpropham: Another plant growth regulator used to prevent sprouting in stored crops.
Flumetralin: A growth regulator used to control sucker growth in tobacco plants.
Butralin: Similar to flumetralin, used in tobacco cultivation to inhibit sucker growth.
Uniqueness
Maleic hydrazide diethanolamine is unique in its dual action as both a growth regulator and a sprout suppressant. Its combination with diethanolamine enhances its solubility and effectiveness, making it a preferred choice for agricultural applications .
Propiedades
Número CAS |
5716-15-4 |
|---|---|
Fórmula molecular |
C4H11NO2.C4H4N2O2 C8H15N3O4 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
1,2-dihydropyridazine-3,6-dione;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H4N2O2.C4H11NO2/c7-3-1-2-4(8)6-5-3;6-3-1-5-2-4-7/h1-2H,(H,5,7)(H,6,8);5-7H,1-4H2 |
Clave InChI |
JRIDWRXQHJJLPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NNC1=O.C(CO)NCCO |
Descripción física |
Maleic hydrazide, diethanolamine salt is a clear golden brown liquid. (NTP, 1992) Golden brown liquid; [CAMEO] |
Solubilidad |
Soluble (>=10 mg/ml at 64 °F) (NTP, 1992) SOL IN WATER TO 75% WT/WT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3'-[(2,3-Dihydroxypropyl)imino]bispropiononitrile](/img/structure/B13739178.png)
